

Synthesis of 1-Allyl-1H-indole-3-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 1-Allyl-1H-indole-3-carbaldehyde

Cat. No.: B040254

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for preparing **1-Allyl-1H-indole-3-carbaldehyde**, a valuable building block in medicinal chemistry and materials science. This document details two primary synthetic pathways: the N-allylation of indole-3-carbaldehyde and the Vilsmeier-Haack formylation of 1-allyl-1H-indole. Included are detailed experimental protocols, characterization data, and logical workflow diagrams to facilitate the practical application of these methodologies.

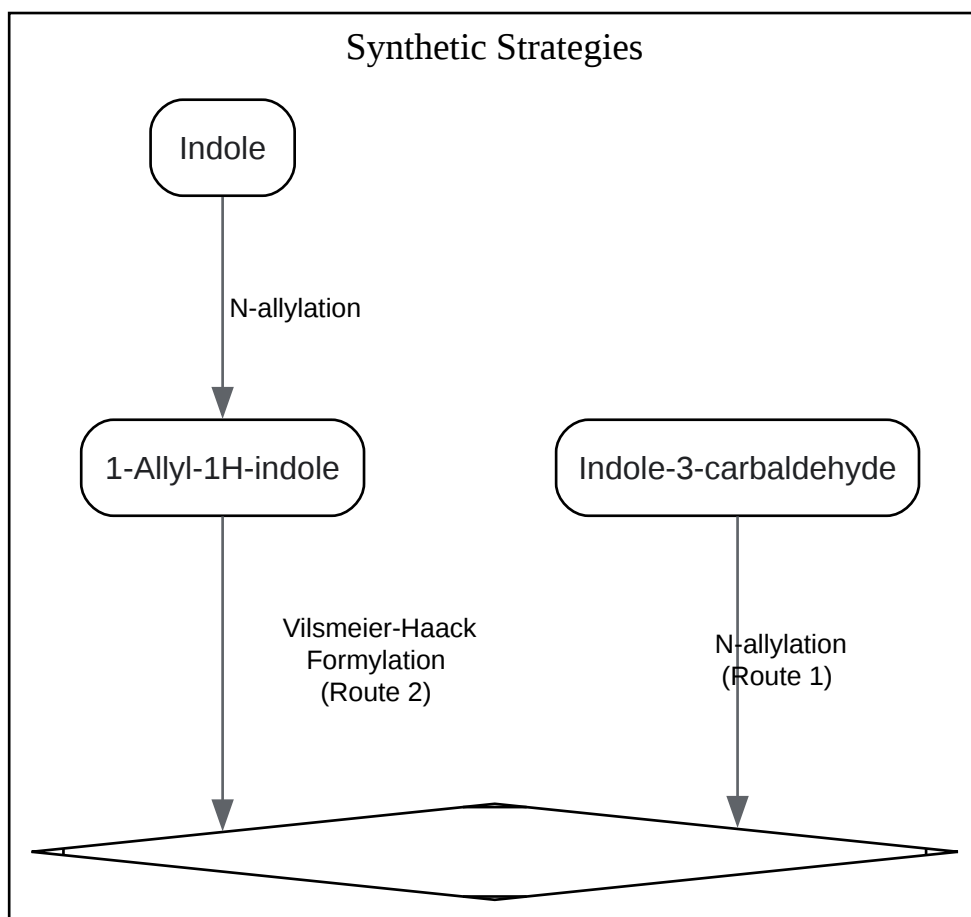
Physicochemical and Spectroscopic Data

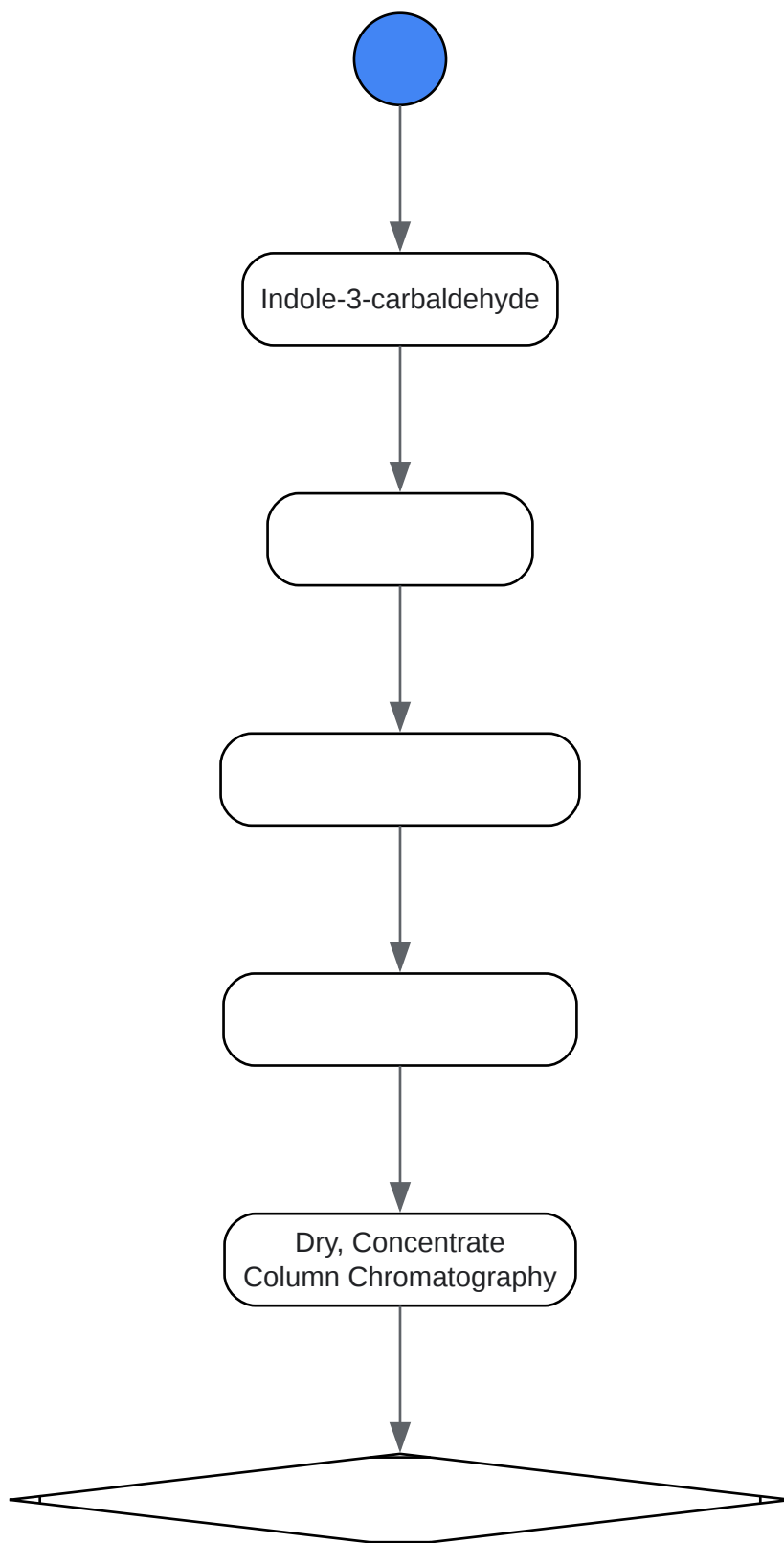
A summary of the key physical and spectroscopic properties of the target compound is presented below.

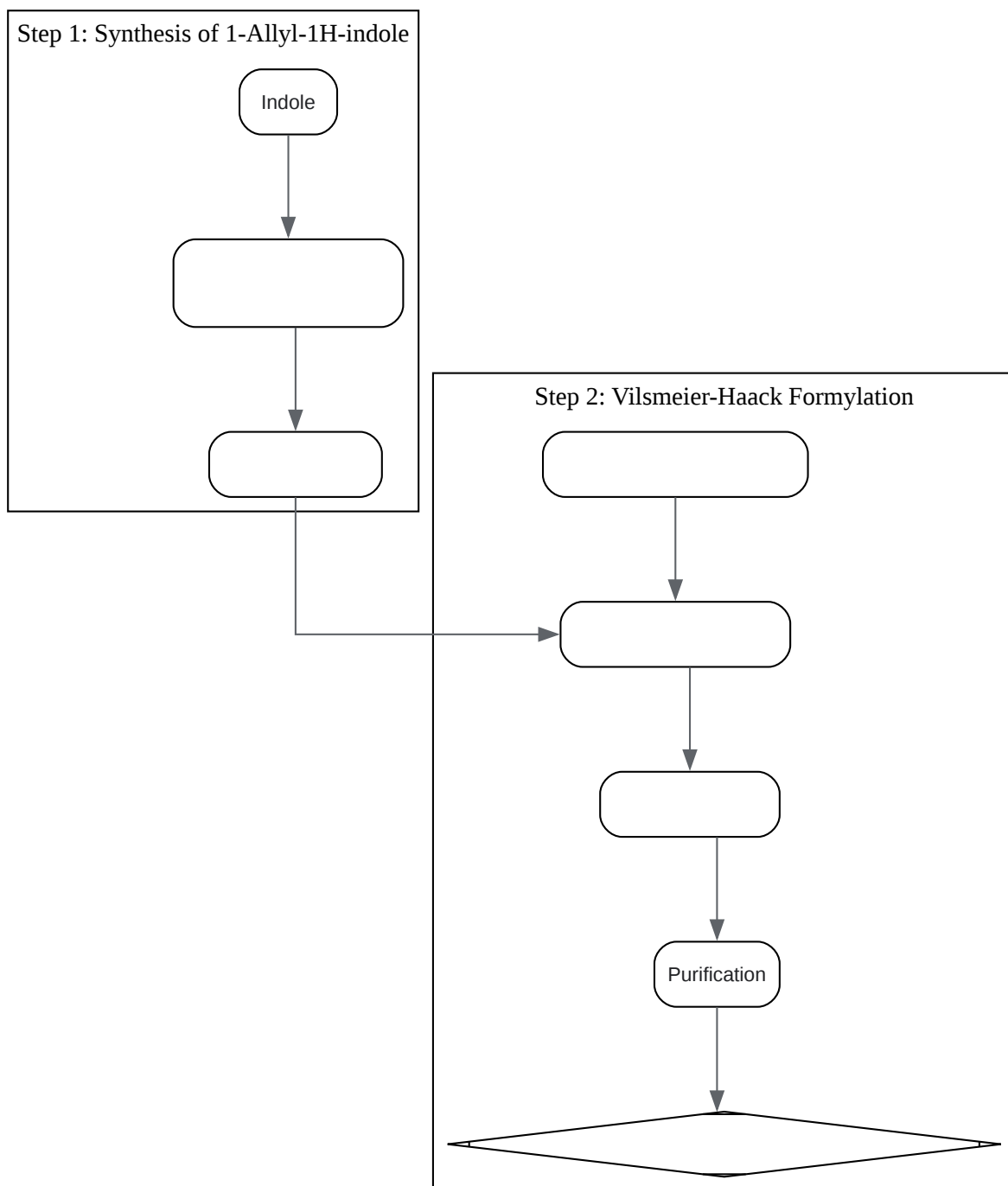
Property	Value
Molecular Formula	C ₁₂ H ₁₁ NO
Molecular Weight	185.22 g/mol
CAS Number	111480-86-5
Melting Point	73-74 °C[1]
¹ H NMR (600 MHz, CDCl ₃)	δ 10.02 (s, 1H), 8.32 (d, J = 6.3 Hz, 1H), 7.74 (s, 1H), 7.39 – 7.32 (m, 3H), 6.07 – 5.99 (m, 1H), 5.36 – 5.31 (m, 1H), 5.23 – 5.17 (m, 1H), 4.80 (d, J = 5.6 Hz, 2H).[2]
¹³ C NMR (101 MHz, CDCl ₃)	δ 184.58, 138.28, 137.32, 131.75, 125.46, 124.06, 123.01, 122.16, 119.07, 118.42, 110.28, 49.54.[2]
ESI-MS	[M+H] ⁺ 186.[2]

Synthetic Pathways

There are two primary and reliable methods for the synthesis of **1-Allyl-1H-indole-3-carbaldehyde**. The choice of pathway may depend on the availability of starting materials and the desired scale of the reaction.







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References

- 1. Vilsmeier-Haack Reaction [[organic-chemistry.org](https://www.organic-chemistry.org)]
- 2. orgsyn.org [[orgsyn.org](https://www.orgsyn.org)]
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